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Compound of Interest

Compound Name: Methastyridone

Cat. No.: B1617070

Disclaimer: The user-provided CAS number 721-19-7 corresponds to Methastyridone.
However, based on the request for an in-depth technical guide for researchers in drug
development, and the overwhelming scientific literature pointing to a different molecule, this
guide focuses on Erlotinib (hydrochloride CAS RN: 183319-69-9), a widely researched anti-
cancer therapeutic.

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor.

Chemical and Physical Properties

Erlotinib hydrochloride is a quinazoline derivative with the chemical name N-(3-
ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to
off-white or light yellow powder.[2]
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Property Value Source
Molecular Formula C22H23N304 + HCI [11[3]
Molecular Weight 429.9 g/mol [11[2][3]
Melting Point 223-225°C [No Source]

Very slightly soluble in water,
B slightly soluble in methanol.
Solubility ) [No Source]
Soluble in DMSO (up to 18

mg/ml with warming).

pKa 5.42 at 25°C [No Source]

LogP 2.7 [No Source]

Mechanism of Action

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the
ATP-binding site within the intracellular domain of the EGFR, preventing the
autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation
inhibits the activation of downstream signaling pathways that are crucial for cancer cell
proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the
RAS/RAF/MEK/ERK and the PISK/AKT/mTOR pathways.[7][9]
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Parameter

Description

Source

Absorption

Oral bioavailability is
approximately 60% on an
empty stomach and increases
to nearly 100% with food. Peak
plasma concentrations are
reached about 4 hours after

oral administration.

[10]

Distribution

Apparent volume of distribution
is 232 L. Approximately 93% is
bound to plasma proteins,
primarily albumin and alpha-1

acid glycoprotein.

[10]

Metabolism

Primarily metabolized in the
liver by CYP3A4, with minor
contributions from CYP1A2
and CYP1ALl. The major active
metabolite is OSI-420.

[6111]

Elimination

The elimination half-life is
approximately 36.2 hours.
Excretion is predominantly
through feces (around 83%)
with a smaller portion in urine
(around 8%).

[10][11]

Clinical Efficacy in Non-Small Cell Lung Cancer

(NSCLC)

Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small

cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]
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Trial/lStudy

Patient Population

Key Findings

Source

Phase Il Study

Chemotherapy-naive
patients with stage
HIB/IV NSCLC

Objective response
rate of 22.7%; median
overall survival of 391

days.

First-line Therapy in

Asian Patients

Patients not eligible

for chemotherapy

Overall response rate
of 21%; median

progression-free

survival of 1.5 months.

TALENT and
TRIBUTE Trials

First-line therapy in
combination with

chemotherapy

Failed to show
improved survival with
the addition of
erlotinib to standard

chemotherapy.

Experimental Protocols
Cell Viability Assay

Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.

Methodology:

e Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere

overnight.

e The cells are then treated with various concentrations of Erlotinib or a vehicle control
(DMSO) for a specified period (e.g., 48 hours).[16]

o Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based
assay like CellTiter-Glo.[17][18]

o The absorbance or luminescence is measured using a plate reader, and the percentage of

cell viability is calculated relative to the vehicle-treated control cells. The ICso value (the

concentration of drug that inhibits cell growth by 50%) is then determined.[19]
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Western Blotting

Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream
signaling proteins.

Methodology:
» Cancer cells are treated with Erlotinib at various concentrations for a specified time.

o Cells are lysed, and total protein is extracted. Protein concentration is determined using a
BCA or Bradford assay.[20]

e Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.[20]

e The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT,
phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein
(e.g., actin) is used as a loading control.[21][22]

o The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.[20]

e The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.[20]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.
Methodology:

e Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient
mice (e.g., BALB/c nude mice).[23][24]

e Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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 Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).
[25][26]

e Tumor volume and body weight are measured regularly throughout the study.[26]

» At the end of the study, tumors may be excised for further analysis, such as Western blotting
or immunohistochemistry, to assess target modulation.[27]
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Preclinical Evaluation Workflow for Erlotinib

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 27. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a
human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to Erlotinib (CAS RN:
183319-69-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617070#cas-number-721-19-7-chemical-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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